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molecular formula C15H11ClFN3 B8517725 5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

Cat. No. B8517725
M. Wt: 287.72 g/mol
InChI Key: SLJQJENXUQGHSP-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Heat a solution of 1-(3-amino-4-fluorophenyl)propan-2-one (0.34 g, 2.034 mmol), 4-amino-6-chloronicotinaldehyde (0.318 g, 2.034 mmol) and KOH (0.057 g, 1.017 mmol) in EtOH (12 mL) at 60° C. for 1 h. Cool the mixture to RT, add brine and extract with EtOAc (3×). Dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (353 mg, 60%). MS (ESI) m/z: 288.1 (M+H+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Name
Quantity
0.057 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10](=O)[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].[NH2:13][C:14]1[C:19]([CH:20]=O)=[CH:18][N:17]=[C:16]([Cl:22])[CH:15]=1.[OH-].[K+]>CCO.[Cl-].[Na+].O>[Cl:22][C:16]1[CH:15]=[C:14]2[C:19]([CH:20]=[C:9]([C:4]3[CH:5]=[CH:6][C:7]([F:8])=[C:2]([CH:3]=3)[NH2:1])[C:10]([CH3:11])=[N:13]2)=[CH:18][N:17]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
NC=1C=C(C=CC1F)CC(C)=O
Name
Quantity
0.318 g
Type
reactant
Smiles
NC1=CC(=NC=C1C=O)Cl
Name
Quantity
0.057 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organics over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C2C=C(C(=NC2=C1)C)C=1C=CC(=C(N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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